![molecular formula C11H19BrCl2N2 B2401606 Brophenexin CAS No. 2243506-33-2](/img/structure/B2401606.png)
Brophenexin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Brophenexin is a compound with the molecular formula C11H19BrCl2N2 . It is also known by other names such as NMDAR/TRPM4-IN-2 and FMP-A-01 . It is an NMDAR/TRPM4 (N/T) interaction interface inhibitor .
Molecular Structure Analysis
The molecular structure of Brophenexin is characterized by the presence of bromine, chlorine, and nitrogen atoms. The InChI representation of its structure is InChI=1S/C11H17BrN2.2ClH/c1-2-14(7-6-13)9-10-4-3-5-11(12)8-10;;/h3-5,8H,2,6-7,9,13H2,1H3;2*1H
. The Canonical SMILES representation is CCN(CCN)CC1=CC(=CC=C1)Br.Cl.Cl
.
Physical And Chemical Properties Analysis
Brophenexin has a molecular weight of 330.09 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 5 . The exact mass and monoisotopic mass of Brophenexin are both 328.01087 g/mol . The topological polar surface area is 29.3 Ų .
Wissenschaftliche Forschungsanwendungen
Mucoactive Effects in Respiratory Conditions
Brophenexin, a derivative of the Adhatoda vasica plant, is primarily known for its mucoactive properties. Introduced to the market in 1963, it has been widely used for treating various respiratory diseases. The drug is known to enhance the secretion of mucus components, altering the physicochemical characteristics of mucus. This alteration leads to increased mucociliary clearance and a reduction in cough. Although the clinical evidence is modest, brophenexin is recognized for these mucoactive effects, particularly in patients with chronic bronchitis or other respiratory diseases. Clinical studies suggest that brophenexin, when co-administered with antibiotics, can amplify the actions of the antibiotic, potentially offering a synergistic benefit in treating respiratory infections. However, it's noteworthy that the principal studies validating these benefits were conducted in an era when rigorous clinical methodologies were not fully established. As such, there's a call for more extensive trials with robust methodologies to conclusively determine the scenarios where brophenexin can significantly improve clinical outcomes (Zanasi, Mazzolini, & Kantar, 2017).
Endocrine-Disrupting Potency of Related Compounds
In a different context, research on brominated flame retardants (BFRs), compounds related to brophenexin in terms of chemical structure, has revealed potential endocrine-disrupting effects. Although not directly about brophenexin, understanding the activities of these compounds can offer insights into the broader implications of brominated compounds in biology. For instance, some BFRs were found to possess endocrine-disrupting capabilities, with effects including AR antagonism, estradiol sulfotransferase (E2SULT) inhibition, and competition with thyroxine for binding to the plasma transport protein transthyretin (TTR). Such findings underscore the necessity for further exploration into the endocrine effects of these environmentally relevant compounds (Hamers et al., 2006).
Wirkmechanismus
Target of Action
Brophenexin, also known as C8, is an NMDAR/TRPM4 (N/T) interaction interface inhibitor . The primary targets of Brophenexin are the NMDA and TRPM4 receptors. These receptors play a crucial role in neuronal signaling, and their interaction is associated with cell death in hippocampal neurons .
Mode of Action
Brophenexin interacts with its targets by inhibiting the interaction interface between NMDA and TRPM4 receptors . This inhibition reduces NMDA-induced cell death in hippocampal neurons . It also strongly reduces NMDA-triggered toxicity and mitochondrial dysfunction, abolishes cyclic adenosine monophosphate-responsive element-binding protein (CREB) shutoff, boosts gene induction, and reduces neuronal loss in mouse models of stroke and retinal degeneration .
Pharmacokinetics
The rate and extent of these processes would determine the bioavailability of Brophenexin .
Result of Action
The molecular and cellular effects of Brophenexin’s action include a reduction in NMDA-triggered toxicity and mitochondrial dysfunction, abolition of CREB shutoff, boost in gene induction, and reduction in neuronal loss . These effects suggest that Brophenexin could potentially serve as a neuroprotective agent.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound like Brophenexin. Factors such as pH, temperature, and presence of other substances can affect the compound’s stability and activity . .
Eigenschaften
IUPAC Name |
N'-[(3-bromophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2.2ClH/c1-2-14(7-6-13)9-10-4-3-5-11(12)8-10;;/h3-5,8H,2,6-7,9,13H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDSZKTVQVSVNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC1=CC(=CC=C1)Br.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrCl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nmdar/trpm4-IN-2 |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.